

Capsiamide-d3 CAS number and molecular weight

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In-Depth Technical Guide: Capsiamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Capsiamide-d3**, a deuterated form of Capsiamide. Due to the limited availability of data specific to the deuterated variant, this guide focuses on the core compound, Capsiamide (N-(13-methyltetradecyl)acetamide), and offers generalized experimental protocols and potential signaling pathways relevant to its classification as a fatty acid amide.

Core Compound Data: Capsiamide-d3

A stable isotope-labeled version of Capsiamide, **Capsiamide-d3**, is primarily utilized as an internal standard in quantitative analytical studies, such as mass spectrometry, to ensure accuracy and precision.

Identifier	Value	Source
CAS Number	1795031-33-2	[1]
Molecular Formula	C17H32D3NO	[1]
Molecular Weight	272.48 g/mol	[1]



Overview of Capsiamide

Capsiamide is a long-chain fatty acid amide naturally found in the essential oil of various species of Capsicum, including hot peppers. As a member of the fatty acid amide (FAA) family, it is structurally related to a class of bioactive lipids that play significant roles in cellular signaling. While research on Capsiamide is not as extensive as for other FAAs like anandamide, its presence in widely consumed plants suggests a potential for biological activity. Some studies on related compounds from Capsicum have indicated potential antioxidant and antibacterial properties.

Potential Experimental Protocols

Detailed experimental protocols specifically for Capsiamide are scarce in the literature. However, established methodologies for the synthesis, extraction, purification, and biological evaluation of fatty acid amides can be adapted for the study of Capsiamide.

General Synthesis of N-Alkyl Acetamides

A common method for the synthesis of N-alkyl acetamides involves the N-alkylation of an amide with an alcohol or the reaction of an amine with an acetylating agent.

Example Protocol Outline:

- Reaction Setup: The corresponding amine (13-methyltetradecylamine) can be reacted with an acetylating agent such as acetyl chloride or acetic anhydride in an appropriate solvent (e.g., toluene) and in the presence of a base (e.g., triethylamine) to neutralize the acid byproduct.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Progress can be monitored by thin-layer chromatography.
- Workup and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N-(13methyltetradecyl)acetamide.



Extraction and Purification of Fatty Acid Amides from Plant Material

A general procedure for extracting fatty acid amides from plant tissues involves lipid extraction followed by solid-phase extraction for purification.

Protocol Outline:

- Homogenization and Lipid Extraction: Plant material (e.g., Capsicum fruit) is homogenized in a solvent system designed for lipid extraction, such as a mixture of chloroform and methanol.
 This process disrupts the cells and solubilizes the lipids, including Capsiamide.
- Phase Separation: Water is added to the homogenate to induce phase separation. The lipids, including Capsiamide, will be in the lower chloroform phase.
- Solid-Phase Extraction (SPE) for Purification: The lipid extract is concentrated and then subjected to solid-phase extraction. A normal-phase adsorbent can be used to separate the primary fatty acid amides from other lipid classes.[2]
- Elution and Analysis: The fatty acid amide fraction is eluted, and the solvent is evaporated. The purified extract can then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]

Quantification in Biological Samples

Quantitative analysis of Capsiamide in biological matrices can be achieved using chromatographic methods coupled with mass spectrometry, with **Capsiamide-d3** as an internal standard.

Protocol Outline:

- Sample Preparation: The biological sample is spiked with a known amount of Capsiamided3. Lipids are then extracted as described above.
- Chromatographic Separation: The extracted lipids are separated using gas chromatography (GC) or liquid chromatography (LC). An HP-5MS column for GC can provide good separation for saturated and unsaturated fatty acid amides.



- Mass Spectrometric Detection: The mass spectrometer is operated in a selected ion monitoring (SIM) mode to detect and quantify the parent compound and its deuterated internal standard.
- Data Analysis: The concentration of Capsiamide in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.

Antibacterial Activity Assay

The potential antibacterial properties of Capsiamide can be assessed using standard microbiological assays.

Protocol Outline (Agar Well Diffusion Method):

- Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
- Plate Preparation: The bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
- Well Creation and Sample Addition: Wells are cut into the agar, and a solution of Capsiamide at a known concentration is added to the wells. A solvent control is also included.
- Incubation: The plates are incubated under appropriate conditions for the test bacteria (e.g., 24-48 hours at 37°C).
- Zone of Inhibition Measurement: The diameter of the clear zone around the well where bacterial growth is inhibited is measured to determine the antibacterial activity.

Potential Signaling Pathways

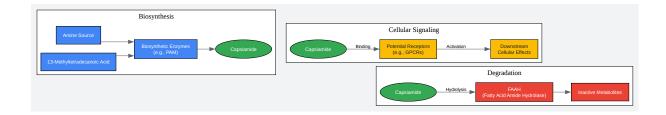
Specific signaling pathways for Capsiamide have not been elucidated. However, as a fatty acid amide, it may participate in pathways common to this class of molecules. Fatty acid amides are known to function as endogenous signaling lipids, with roles in processes like inflammation and neurotransmission.

A key regulatory enzyme in fatty acid amide signaling is the fatty acid amide hydrolase (FAAH), which is responsible for the degradation of these signaling molecules. The biosynthesis of



primary fatty acid amides can occur through several proposed pathways, including the oxidative cleavage of N-acylglycines by peptidylglycine α-amidating monooxygenase (PAM).

Below is a generalized diagram illustrating a potential lifecycle for a fatty acid amide like Capsiamide, from biosynthesis to its potential interaction with cellular targets and subsequent degradation.



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Generalized lifecycle of a fatty acid amide like Capsiamide.

This diagram illustrates the potential biosynthesis of Capsiamide from its fatty acid precursor, its possible interaction with cellular receptors to elicit downstream effects, and its eventual degradation by enzymes such as FAAH.

Conclusion

Capsiamide-d3 is a valuable tool for the analytical study of Capsiamide, a naturally occurring fatty acid amide. While direct research on Capsiamide's biological functions is in its early stages, its structural similarity to other well-characterized fatty acid amides suggests it may have interesting and unexplored biological activities. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for researchers to further investigate the properties and potential applications of this compound. Further studies are



warranted to fully elucidate the specific mechanisms of action and therapeutic potential of Capsiamide.

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